molecular formula C21H15BrFN3O2 B11112720 N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11112720
M. Wt: 440.3 g/mol
InChI Key: ANOPMUQNLGQWNJ-ZMOGYAJESA-N
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Description

N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide is a complex organic compound that features a bromobenzylidene group, a hydrazinyl carbonyl linkage, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide typically involves the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3-isocyanatobenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins, while the hydrazinyl carbonyl linkage can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide: Similar structure but with a nitro group instead of a bromine atom.

    N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-thiophenesulfonamide: Contains a thiophenesulfonamide group instead of a fluorobenzamide moiety.

    N-(2-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

N-(3-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C21H15BrFN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[3-[[(E)-(3-bromophenyl)methylideneamino]carbamoyl]phenyl]-2-fluorobenzamide

InChI

InChI=1S/C21H15BrFN3O2/c22-16-7-3-5-14(11-16)13-24-26-20(27)15-6-4-8-17(12-15)25-21(28)18-9-1-2-10-19(18)23/h1-13H,(H,25,28)(H,26,27)/b24-13+

InChI Key

ANOPMUQNLGQWNJ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br)F

Origin of Product

United States

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